molecular formula C6H5ClF4N2 B6276808 3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride CAS No. 1803125-61-2

3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride

Cat. No.: B6276808
CAS No.: 1803125-61-2
M. Wt: 216.56 g/mol
InChI Key: OGPWLMPWCSPHQI-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is a fluorinated pyridine derivative. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a pyridine ring, along with an amine group. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 20°C.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, amination, and subsequent purification steps to obtain the desired hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, DMF, temperatures around 20-50°C.

    Oxidation: Oxidizing agents like potassium permanganate, temperatures around 0-25°C.

    Reduction: Reducing agents like lithium aluminum hydride, temperatures around 0-25°C.

Major Products

The major products formed from these reactions include various substituted pyridines, amines, and other fluorinated derivatives.

Scientific Research Applications

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. For example, it can act as an inhibitor of specific kinases by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(trifluoromethyl)pyridin-4-amine hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

1803125-61-2

Molecular Formula

C6H5ClF4N2

Molecular Weight

216.56 g/mol

IUPAC Name

3-fluoro-2-(trifluoromethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H4F4N2.ClH/c7-4-3(11)1-2-12-5(4)6(8,9)10;/h1-2H,(H2,11,12);1H

InChI Key

OGPWLMPWCSPHQI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)F)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

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